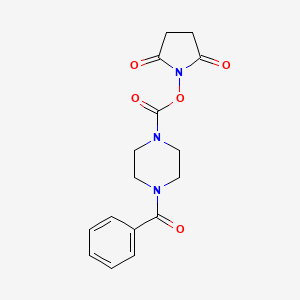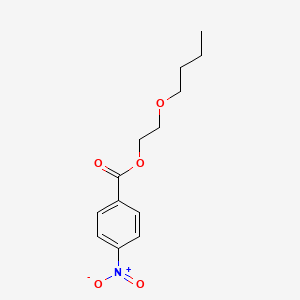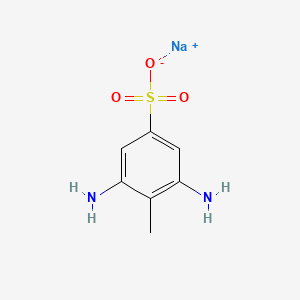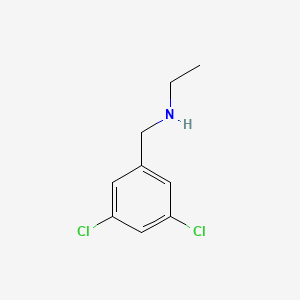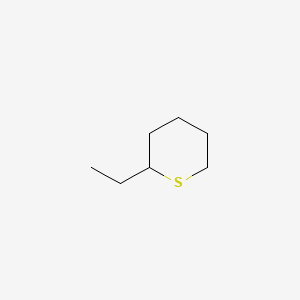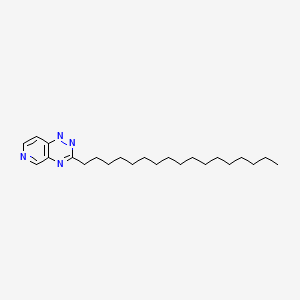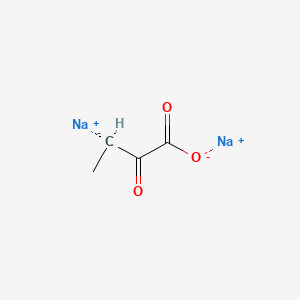
2-Chloro-5-(2,4-dimethoxyphenylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,4-dimethoxyphenylcarbamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a carbamoyl group bearing two methoxy substituents. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,4-dimethoxyphenylcarbamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the preparation of the boronic acid intermediate through the reaction of an aryl halide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions.
Substitution with Chloro and Methoxy Groups:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(2,4-dimethoxyphenylcarbamoyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution of the chloro group.
Applications De Recherche Scientifique
2-Chloro-5-(2,4-dimethoxyphenylcarbamoyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex biaryl structures.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2,4-dimethoxyphenylcarbamoyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is facilitated by the presence of the chloro and methoxy substituents, which influence the electronic properties of the phenyl ring and enhance the reactivity of the boronic acid group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative without additional substituents.
2-Chloro-5-(methoxycarbonyl)phenylboronic acid: Similar structure but with a methoxycarbonyl group instead of the carbamoyl group.
4-Methoxyphenylboronic Acid: Contains a methoxy group but lacks the chloro and carbamoyl substituents.
Uniqueness
2-Chloro-5-(2,4-dimethoxyphenylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and carbamoyl groups, which provide distinct electronic and steric properties. These properties enhance its reactivity in Suzuki-Miyaura coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
1449135-44-7 |
|---|---|
Formule moléculaire |
C15H15BClNO5 |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
[2-chloro-5-[(2,4-dimethoxyphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BClNO5/c1-22-10-4-6-13(14(8-10)23-2)18-15(19)9-3-5-12(17)11(7-9)16(20)21/h3-8,20-21H,1-2H3,(H,18,19) |
Clé InChI |
WYURXLOMCUFBJY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


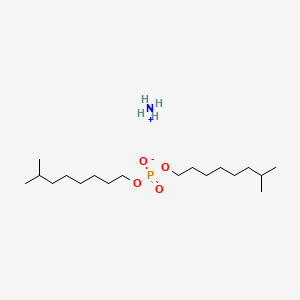
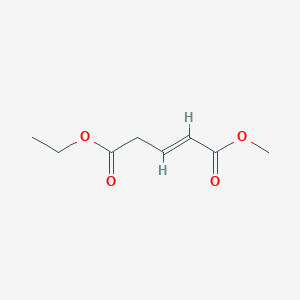
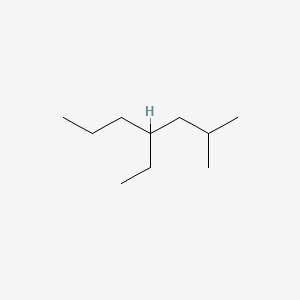
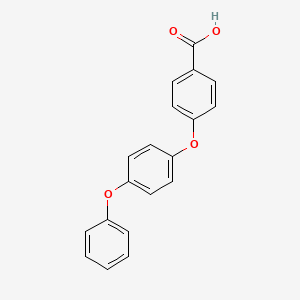
![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
